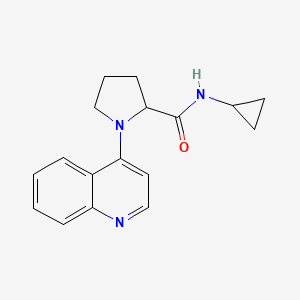![molecular formula C16H18N2O2 B7633635 [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7633635.png)
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a complex molecule that has a unique structure, which makes it an interesting subject for research.
Wissenschaftliche Forschungsanwendungen
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone has several potential applications in scientific research. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. It has also been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. It has also been shown to disrupt the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone is that it is a complex molecule that has a unique structure, which makes it an interesting subject for research. However, one of the limitations of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone is that it is a complex molecule that is difficult to synthesize.
Zukünftige Richtungen
There are several future directions for research on [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone. One direction is to study its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it works. Additionally, future research could focus on developing more efficient synthesis methods for [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone.
Synthesemethoden
The synthesis method for [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone is a complex process that involves several steps. The first step involves the synthesis of 2-methylquinoline-6-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(hydroxymethyl)pyrrolidine to give the final product.
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-5-12-9-13(6-7-15(12)17-11)16(20)18-8-2-3-14(18)10-19/h4-7,9,14,19H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWVVTJEDJXHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)


![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)

![N,N-dimethyl-4-[(5-methyl-1,2-oxazol-4-yl)methoxy]benzenesulfonamide](/img/structure/B7633606.png)

![N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide](/img/structure/B7633623.png)

![3-(4-Methoxyphenyl)-5-[1-(oxan-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7633627.png)
